

Application Notes and Protocols for Intravenous SCH00013 in Canine Studies

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Compound of Interest

Compound Name: SCH00013

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For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the intravenous administration of **SCH00013** in canine studies, based on available scientific literature.

SCH00013 is a novel cardiotonic agent with potential applications in the treatment of heart failure.

Application Notes

Compound: **SCH00013** ((4,5-dihydro-6-[1-[2-hydroxy-2-(4-cyanophenyl)ethyl]-1,2,5,6-tetrahydropyrido-4-yl]pyridazin-3(2H)-one))

Mechanism of Action: **SCH00013** is a potent Ca²⁺ sensitizer, exerting its primary effect by increasing the sensitivity of cardiac myofilaments to calcium.[1][2] This leads to an increase in myocardial contractility (a positive inotropic effect) without a corresponding increase in heart rate (chronotropic effect).[1][3][4] The Ca²⁺ sensitizing effect of **SCH00013** is more pronounced at longer sarcomere lengths, suggesting that it may enhance the Frank-Starling mechanism of the heart.[1] In addition to its primary mechanism, **SCH00013** also exhibits weak phosphodiesterase (PDE) III inhibitory activity and class III antiarrhythmic properties.[2] Notably, the cardiovascular effects of **SCH00013** are not stereoselective, with both of its enantiomers demonstrating equipotent activity.[4]

Pharmacological Profile in Canines: Intravenous administration of **SCH00013** in dogs has been shown to produce a dose-dependent increase in the maximum rate of rise of left ventricular

pressure (LVdP/dtmax), a key indicator of cardiac contractility.[3][4] This positive inotropic effect is achieved without a significant alteration in heart rate.[3][4] At higher intravenous doses (3 mg/kg and above), a decrease in blood pressure has been observed.[3] The oral bioavailability of **SCH00013** in dogs is high and has been found to be equivalent to that of intravenous administration.[2][3]

Potential Applications in Canine Research:

- **Preclinical Models of Heart Failure:** **SCH00013** can be utilized as a pharmacological tool in canine models of heart failure, such as the high-pacing-induced heart failure model, to investigate the therapeutic potential of Ca²⁺ sensitization.[1]
- **Cardiovascular Physiology Studies:** The compound is valuable for studying the fundamental mechanisms of cardiac muscle contraction and the role of myofilament Ca²⁺ sensitivity in cardiac function.
- **Drug Development:** As a compound with a unique pharmacological profile, **SCH00013** serves as a reference for the development of new inotropic agents for the treatment of congestive heart failure.

Data Presentation

Table 1: Summary of Quantitative Pharmacodynamic Data for Intravenous **SCH00013** in Canine Studies

Parameter	Dosage (mg/kg)	Animal Model	Key Findings	Citations
Positive Inotropic Effect	0.3 and 1	Normal and heart failure dogs, respectively	Elicited a positive inotropic effect.	[1]
LVdP/dtmax	0.3 - 10	Anesthetized dogs	Increased in a dose-dependent manner.	[3]
Heart Rate	0.3 - 10	Anesthetized dogs	No significant change.	[3][4]
Blood Pressure	≥ 3	Anesthetized dogs	Decreased.	[3]

Table 2: Summary of Quantitative Pharmacokinetic Data for Intravenous **SCH00013** in Canine Studies

Parameter	Dosage (mg/kg)	Value (mean ± SD)	Citations
AUC(0-24 h)	3	16.5 ± 2.1 µg·h/mL	[3]

Experimental Protocols

Protocol 1: Intravenous Administration for Cardiovascular Effect Assessment in Anesthetized Dogs

1. Objective: To evaluate the dose-dependent effects of intravenously administered **SCH00013** on key cardiovascular parameters in a canine model.

2. Materials:

- **SCH00013**
- Appropriate vehicle for solubilization (e.g., sterile saline, potentially with a co-solvent like DMSO or PEG400, depending on solubility characteristics)

- Healthy adult beagle dogs
- Anesthetic agents (e.g., pentobarbital)
- Surgical equipment for catheterization
- Hemodynamic monitoring system (for blood pressure, heart rate, and LVdP/dtmax)

3. Procedure:

- Anesthetize the dog and maintain a stable plane of anesthesia throughout the experiment.
- Surgically implant catheters into a femoral artery for arterial blood pressure measurement and into the left ventricle via a carotid artery for left ventricular pressure measurement.
- Insert a catheter into a femoral vein for intravenous drug administration.
- Allow the animal to stabilize and record baseline hemodynamic parameters for at least 30 minutes.
- Prepare a stock solution of **SCH00013** in the chosen vehicle.
- Administer **SCH00013** intravenously as a bolus injection, starting with the lowest dose (e.g., 0.3 mg/kg).
- Continuously monitor and record hemodynamic parameters (heart rate, arterial blood pressure, left ventricular pressure, and LVdP/dtmax).
- After the effects of the initial dose have peaked and returned to baseline, or after a predetermined time interval, administer the next escalating dose.
- Continue with dose escalation (e.g., 1, 3, and 10 mg/kg) until the highest dose is reached.
- At the end of the experiment, euthanize the animal according to approved protocols.

4. Data Analysis:

- Calculate the change and percent change from baseline for all hemodynamic parameters at each dose level.
- Plot dose-response curves for LVdP/dtmax, heart rate, and mean arterial pressure.

Protocol 2: Intravenous Administration for Pharmacokinetic Profiling in Conscious Dogs

1. Objective: To determine the pharmacokinetic profile of **SCH00013** following a single intravenous bolus administration in conscious dogs.

2. Materials:

- **SCH00013**
- Sterile vehicle for injection
- Healthy adult conscious beagle dogs
- Intravenous catheters
- Blood collection tubes (containing an appropriate anticoagulant)
- Centrifuge
- Freezer (-20°C or -80°C) for plasma storage
- Analytical equipment for drug quantification (e.g., HPLC-MS/MS)

3. Procedure:

- Acclimate the dogs to the study environment and handling procedures.
- On the day of the study, place an intravenous catheter in a cephalic vein for drug administration and another in a saphenous vein for blood sampling.
- Collect a pre-dose blood sample.

- Administer a single intravenous bolus of **SCH00013** at a dose of 3 mg/kg.[3]
- Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Immediately after collection, process the blood samples by centrifugation to obtain plasma.
- Store the plasma samples frozen until analysis.

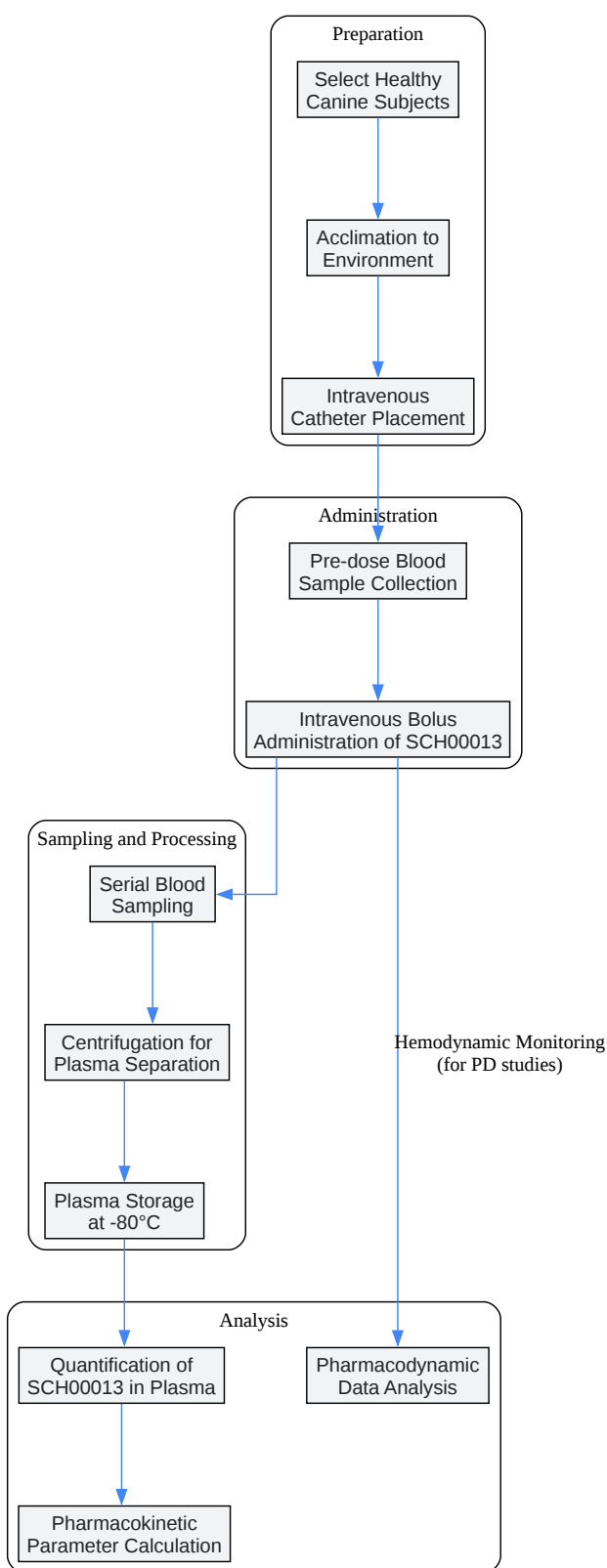
4. Sample Analysis:

- Develop and validate a sensitive and specific bioanalytical method for the quantification of **SCH00013** in canine plasma.
- Analyze the plasma samples to determine the concentration of **SCH00013** at each time point.

5. Pharmacokinetic Analysis:

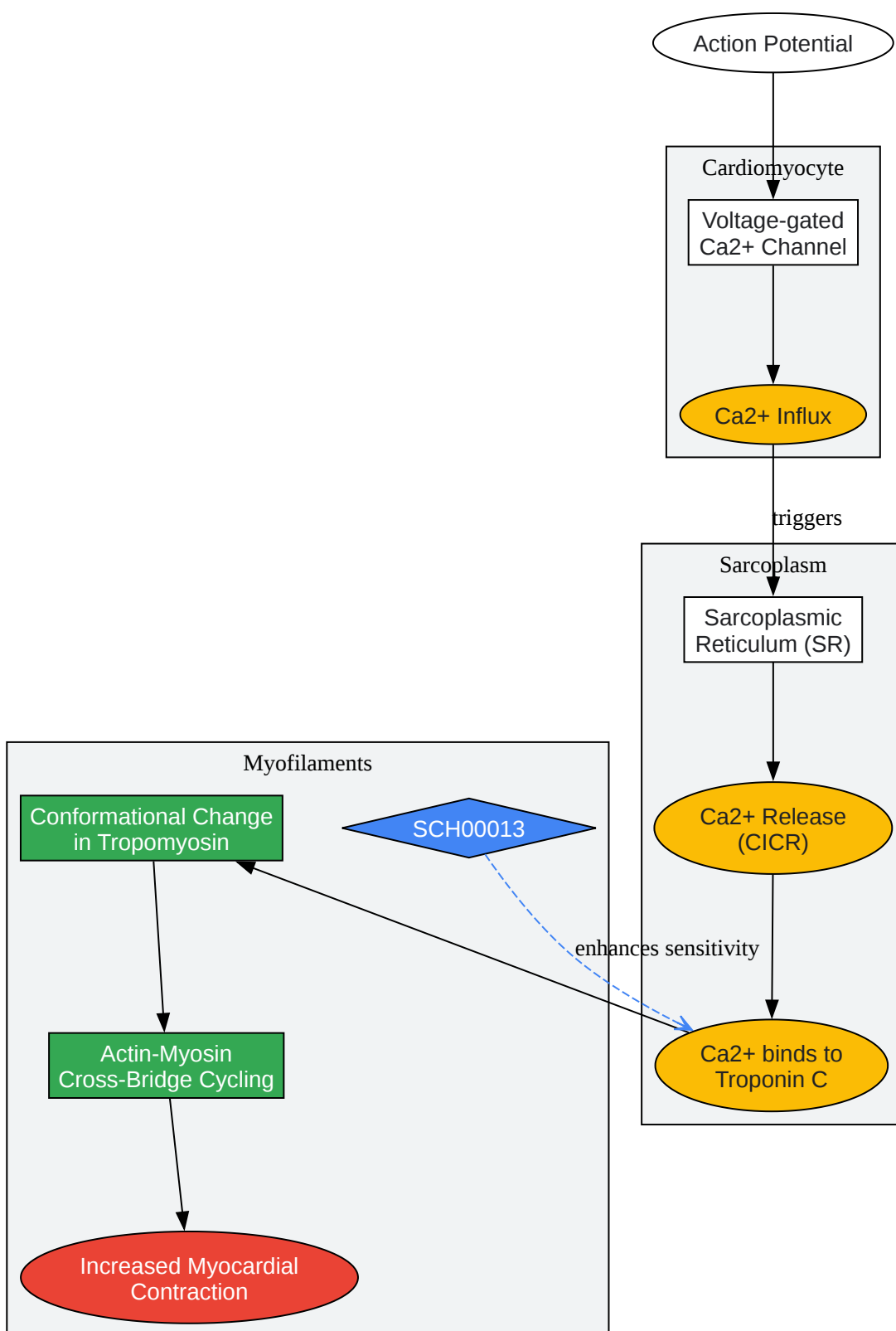
- Use non-compartmental or compartmental analysis to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
 - Area under the curve (AUC)
 - Clearance (CL)
 - Volume of distribution (Vd)
 - Elimination half-life ($t_{1/2}$)
 - Maximum concentration (C_{max})

Mandatory Visualization



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Caption: Experimental workflow for intravenous administration of **SCH00013** in canine studies.



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Caption: Signaling pathway of **SCH00013** in enhancing myocardial contraction.

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References

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